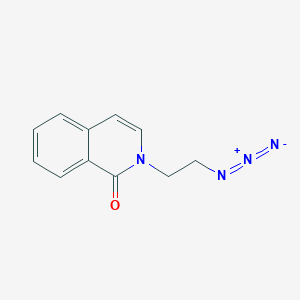

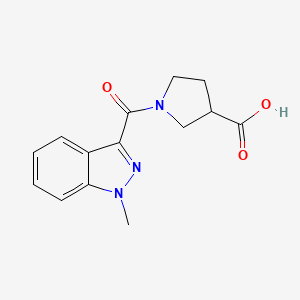

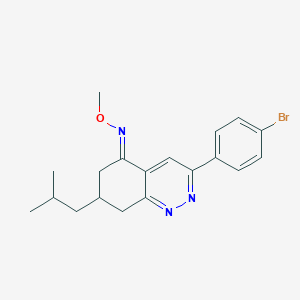

2-(2-Azidoethyl)isoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoquinolones, including “2-(2-Azidoethyl)isoquinolin-1-one”, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The general protocol for the synthesis of isoquinolin-1(2H)-ones involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This method allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides . The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .Chemical Reactions Analysis

Isoquinolone ring construction has been rapidly developed through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Applications De Recherche Scientifique

Application: Isoquinolone Synthesis via Annulation Protocols

Summary

Isoquinolones (isoquinolin-1(2H)-ones) are important nitrogen-heterocyclic compounds known for their versatile biological and physiological activities. Recent advancements have significantly improved the synthetic methods for constructing isoquinolone rings. In particular, intermolecular annulation protocols and intramolecular cyclization have played a crucial role in achieving efficient and atom-economical isoquinolone synthesis.

Experimental Procedures

- [4 + 2] Intermolecular Annulations and Analogous Reactions :

Technical Details

Results and Outcomes

Results and Outcomes

Orientations Futures

Isoquinolones have been recently developed greatly and have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . Therefore, the future directions for “2-(2-Azidoethyl)isoquinolin-1-one” could involve further exploration of its biological activities and potential applications in pharmaceuticals and material sciences.

Propriétés

IUPAC Name |

2-(2-azidoethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGUTWEDJPJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azidoethyl)-1,2-dihydroisoquinolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)